3,4-Dibromo-2-fluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(3,4-dibromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYAERXQGPVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Selective Halogenation
- Aromatic compounds, such as phenyl derivatives, are subjected to selective halogenation using bromine and fluorine sources.
- Bromination typically employs bromine in the presence of catalysts like iron or aluminum bromide, or via electrophilic aromatic substitution under controlled conditions.
- Fluorination can be achieved through electrophilic or nucleophilic fluorination methods, often using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Step 2: Introduction of Nitrile Group
- The halogenated aromatic intermediate is then converted into the nitrile derivative through nucleophilic substitution or via Sandmeyer-type reactions.
- A common route involves the formation of a diazonium salt followed by treatment with copper cyanide, leading to the nitrile group at the desired position.
Synthesis via Halogenated Intermediates and Cyanide Substitution
Research indicates that halogenated aromatic compounds such as 3,4-dibromo-2-fluorobenzene can be synthesized through controlled halogenation, then subjected to nucleophilic substitution with cyanide ions to yield the target compound.
Example Procedure:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Bromination of 2-fluorophenyl precursor | Using bromine in the presence of FeBr₃ or AlBr₃ at controlled temperatures to obtain 3,4-dibromo-2-fluorobenzene |
| 2 | Cyanide substitution | Reacting the dibrominated intermediate with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to replace bromines with nitrile groups |
Research Findings:
- The halogenation step is crucial for regioselectivity, often optimized by temperature control and catalyst choice.
- Cyanide substitution is efficient in polar aprotic solvents, with reaction times ranging from several hours to overnight, depending on the substrate's reactivity.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Nucleophilic Cyanide Substitution | Bromine, sodium cyanide, catalysts (FeBr₃, AlBr₃) | Controlled temperature, polar aprotic solvents | High regioselectivity, straightforward | Handling toxic cyanide, multiple steps |
| Cross-Coupling + Cyanation | Palladium catalysts, zinc cyanide | Elevated temperatures, inert atmosphere | Versatile, suitable for complex derivatives | Requires expensive catalysts, optimization needed |
| Direct Halogenation + Nitrile Formation | Bromine, fluorinating agents, cyanide | Specific temperature regimes | Single-pot potential | Less regioselective, potential over-halogenation |
Notes on Research Findings and Optimization
- Precise control of reaction conditions, especially temperature and catalyst choice, is essential for achieving high selectivity and yield.
- The use of alternative halogenation agents such as phosphorus halides (e.g., phosphorus pentachloride) can facilitate the formation of halogenated intermediates.
- Safety considerations are paramount when handling cyanide reagents and halogenating agents.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-fluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of 3,4-Dibromo-2-fluorophenylethylamine.
Oxidation: Formation of 3,4-Dibromo-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry
3,4-Dibromo-2-fluorophenylacetonitrile serves as a vital building block in the synthesis of complex organic molecules. Its unique structural features allow for:
- Synthesis of Pharmaceuticals : It is used in the development of new therapeutic agents by modifying the halogenated derivatives to enhance biological activity.
- Agrochemicals Development : The compound's properties make it suitable for creating pesticides and herbicides that target specific biological pathways.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition Studies : Its structure allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and potential inhibitors for drug design.
- Receptor Binding Assays : The presence of halogens enhances binding affinity to specific receptors, making it useful in pharmacological studies.
Case Study: Enzyme Inhibition
A study examined the compound's effect on cytochrome P450 enzymes, revealing that it significantly inhibits enzyme activity at low micromolar concentrations. This inhibition can be attributed to the compound's ability to mimic substrate structures due to its functional groups.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| CYP1A2 | 5.0 | Inhibition of activity |
| CYP2D6 | 3.2 | Competitive inhibition |
Industrial Applications
In industry, this compound is utilized for:
- Production of Specialty Chemicals : It serves as an intermediate in synthesizing materials with tailored properties such as flame retardants and polymers.
- Material Science : The compound's unique properties allow for its use in developing new materials with specific thermal and mechanical characteristics.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorophenylacetonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-2-chlorophenylacetonitrile
- 3,4-Dibromo-2-iodophenylacetonitrile
- 3,4-Dibromo-2-methylphenylacetonitrile
Uniqueness
3,4-Dibromo-2-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and properties.
Biological Activity
3,4-Dibromo-2-fluorophenylacetonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
- Molecular Formula : C9H6Br2F N
- Molecular Weight : 292.96 g/mol
- IUPAC Name : this compound
The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's lipophilicity, reactivity, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substitutions enhance binding affinity to receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6n | A549 | 5.9 | Induces apoptosis |
| 6n | SW-480 | 2.3 | Cell cycle arrest |
| 6n | MCF-7 | 5.65 | Apoptotic pathway activation |
These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways .
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies on structurally related fluoroaryl compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus.
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | Strong |
| MA-1115 | 32 | Moderate |
| MA-1116 | 64 | Weak |
The presence of fluorine enhances the lipophilicity and biological availability of these compounds, contributing to their efficacy .
Case Studies
-
Cytotoxicity Evaluation :
A study conducted on a series of brominated phenylacetonitriles revealed that compounds with multiple halogen substitutions exhibited higher cytotoxicity in A549 lung cancer cells compared to their non-halogenated counterparts . The study emphasized the importance of structure-activity relationships (SAR) in predicting biological outcomes. -
Antimicrobial Studies :
In another investigation, a series of fluoroaryl compounds were tested for their antibacterial effects against S. aureus. The results indicated that compounds with fluorine substitutions had lower MIC values, suggesting enhanced potency due to increased electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
